

Spectroscopic Validation of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,5-Dimethyl-1H-imidazole-4-carbaldehyde

Cat. No.: B1358129

[Get Quote](#)

For Immediate Release

This publication provides a comprehensive spectroscopic analysis of **1,5-Dimethyl-1H-imidazole-4-carbaldehyde**, a key building block in pharmaceutical and materials science research. Due to the limited availability of direct spectroscopic data for this compound, this guide establishes its expected spectral characteristics through a comparative validation against structurally related imidazole aldehydes. This analysis is intended for researchers, scientists, and drug development professionals requiring a robust understanding of the spectroscopic properties of this compound and its analogues.

Introduction to Spectroscopic Analysis

Spectroscopic techniques are fundamental tools for the elucidation of molecular structures. Infrared (IR) spectroscopy provides information about the functional groups present in a molecule, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and chemical environment of atoms. Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern, aiding in the confirmation of the molecular formula. This guide will leverage these techniques to characterize **1,5-Dimethyl-1H-imidazole-4-carbaldehyde**.

Comparative Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for **1,5-Dimethyl-1H-imidazole-4-carbaldehyde** and its selected comparators. The data for the target compound is predicted based on established principles of spectroscopy and comparison with the provided analogues.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm ⁻¹)
1,5-Dimethyl-1H-imidazole-4-carbaldehyde (Predicted)	~1680-1700 (C=O stretch, aldehyde), ~2720, ~2820 (C-H stretch, aldehyde), ~1500-1600 (C=N and C=C stretch, imidazole ring), ~2900-3000 (C-H stretch, methyl groups)
1-Methyl-1H-imidazole-5-carbaldehyde	1676 (C=O stretch) [1]
2-Methyl-1H-imidazole-4-carbaldehyde	General trends show a prominent C=O stretch. [2]
1H-Imidazole-4-carbaldehyde	Not explicitly found, but general trends for imidazole aldehydes apply.
4-(1H-Imidazol-1-yl)benzaldehyde	1676 (C=O), 2746, 2818 (=C-H aldehyde Fermi doublet) [1]

Table 2: ¹H NMR Spectroscopy Data (Chemical Shift, δ in ppm)

Compound	Aldehyde Proton (CHO)	Imidazole Ring Proton(s)	Methyl Proton(s)
1,5-Dimethyl-1H-imidazole-4-carbaldehyde (Predicted)	~9.5-10.0 (s)	~7.5-8.0 (s, H2)	~3.7 (s, N-CH ₃), ~2.5 (s, C-CH ₃)
1-Methyl-1H-imidazole-5-carbaldehyde	Not explicitly found	Not explicitly found	Not explicitly found
2-Methyl-1H-imidazole-4-carbaldehyde	Not explicitly found	Not explicitly found	Not explicitly found
1H-Imidazole-4-carbaldehyde	9.74 (s) ^[3]	7.99 (s), 7.94 (s) ^[3]	-
4-(1H-Imidazol-1-yl)benzaldehyde	10.05 (s) ^[1]	7.26 (m), 7.39 (m), 7.99 (s) ^[1]	-

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shift, δ in ppm)

Compound	Aldehyde Carbon (CHO)	Imidazole Ring Carbons	Methyl Carbon(s)
1,5-Dimethyl-1H-imidazole-4-carbaldehyde (Predicted)	~185	~140 (C2), ~138 (C4), ~125 (C5)	~33 (N-CH ₃), ~12 (C-CH ₃)
1-Methyl-1H-imidazole-5-carbaldehyde	Not explicitly found	Not explicitly found	Not explicitly found
2-Methyl-1H-imidazole-4-carbaldehyde	Not explicitly found	Not explicitly found	Not explicitly found
1H-Imidazole-4-carbaldehyde	184.46[3]	139.44, 134.9, 129.5[3]	-
4-(1H-Imidazol-1-yl)benzaldehyde	190.48[1]	117.54, 131.23, 135.28[1]	-

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragment Ions
1,5-Dimethyl-1H-imidazole-4-carbaldehyde (Predicted)	124	123 ([M-H] ⁺), 95 ([M-CHO] ⁺)
1-Methyl-1H-imidazole-5-carbaldehyde	110[4]	109[4]
2-Methyl-1H-imidazole-4-carbaldehyde	110	Not explicitly found
1H-Imidazole-4-carbaldehyde	96	Not explicitly found
1-Methyl-2-imidazolecarboxaldehyde	110[5]	Not explicitly found

Experimental Protocols

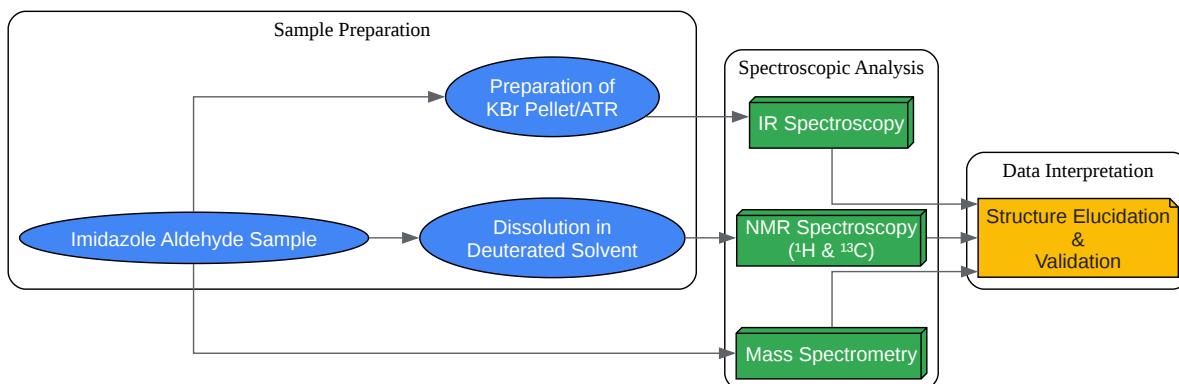
The following are generalized experimental protocols for the spectroscopic analysis of imidazole aldehydes.

1. Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
- Sample Preparation: Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. For ATR, the solid sample is placed directly onto the crystal.
- Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

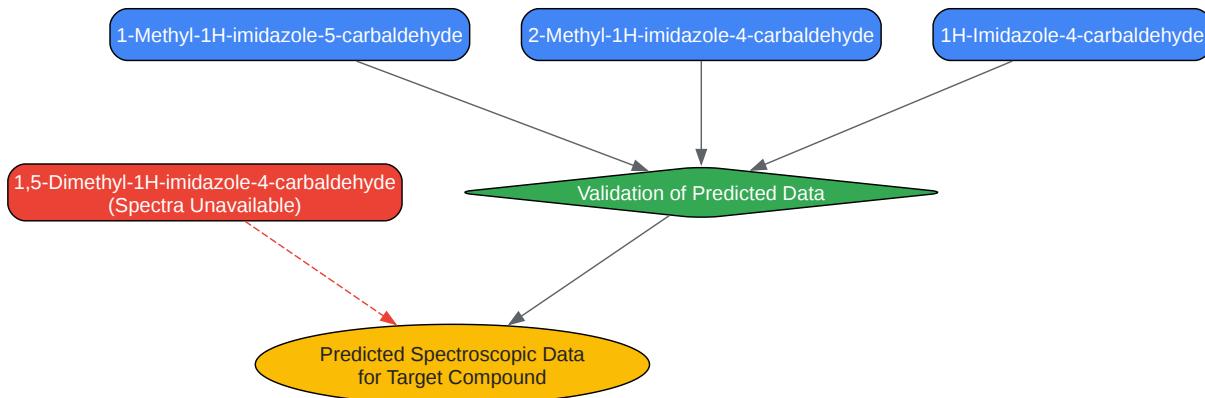
2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Data Acquisition: Both ^1H and ^{13}C NMR spectra are acquired. For ^1H NMR, standard parameters are used. For ^{13}C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.


3. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation.
- Sample Preparation: The sample is dissolved in a suitable volatile solvent for GC-MS or a mobile phase-compatible solvent for LC-MS.

- Data Acquisition: For GC-MS, the sample is vaporized and ionized, typically by electron impact (EI). For LC-MS, electrospray ionization (ESI) is common. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.


Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship for the validation of **1,5-Dimethyl-1H-imidazole-4-carbaldehyde**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of an imidazole aldehyde.

[Click to download full resolution via product page](#)

Caption: Logical relationship for the validation of the target compound's spectroscopic data.

Conclusion

This comparative guide provides a foundational spectroscopic validation for **1,5-Dimethyl-1H-imidazole-4-carbaldehyde**. By analyzing the spectral data of structurally similar compounds, we can confidently predict the characteristic IR, NMR, and mass spectral features of the target molecule. This information is crucial for its unambiguous identification in synthesis and for its application in further research and development. The provided experimental protocols offer a standardized approach for obtaining and verifying this data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.iucr.org [journals.iucr.org]
- 2. 2-Methyl-1H-imidazole-4-carbaldehyde(35034-22-1) 1H NMR spectrum [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 1-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 573592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Validation of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde: A Comparative Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1358129#spectroscopic-analysis-and-validation-of-1-5-dimethyl-1h-imidazole-4-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com